molecular formula C25H28N4O2S B216005 6-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216005
M. Wt: 448.6 g/mol
InChI Key: QAJPAXDTYTVQTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, commonly known as DTBHP, is a chemical compound that has gained significant attention in scientific research in recent years. DTBHP is a pyrazoline-based antioxidant that has been found to exhibit potent free radical scavenging activity.

Mechanism of Action

DTBHP exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. DTBHP has been found to be particularly effective at scavenging superoxide anion radicals and hydroxyl radicals. Additionally, DTBHP has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
DTBHP has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that DTBHP can protect cells from oxidative damage and prevent lipid peroxidation. Additionally, DTBHP has been found to exhibit anti-inflammatory and anti-cancer properties. In vivo studies have shown that DTBHP can protect against liver damage, reduce inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

DTBHP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DTBHP has been found to be non-toxic and well-tolerated in animal studies. However, one limitation of DTBHP is that it is not water-soluble, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on DTBHP. One area of interest is the development of DTBHP-based therapeutics for the treatment of diseases associated with oxidative stress, such as neurodegenerative diseases and cancer. Additionally, further research is needed to elucidate the precise mechanism of action of DTBHP and to identify potential drug targets. Finally, there is a need for the development of more water-soluble derivatives of DTBHP to expand its potential applications.

Synthesis Methods

DTBHP can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 3,5-ditert-butyl-4-hydroxybenzaldehyde, 2-thiophenecarboxaldehyde, and 3-amino-5-cyano-1,4-dihydropyrazole in the presence of a base and a solvent. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is isolated by filtration and recrystallization.

Scientific Research Applications

DTBHP has been found to exhibit potent antioxidant activity, making it a promising candidate for the treatment of various diseases associated with oxidative stress. DTBHP has been shown to protect cells from oxidative damage and prevent lipid peroxidation. Additionally, DTBHP has been found to exhibit anti-inflammatory and anti-cancer properties.

properties

Product Name

6-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C25H28N4O2S

Molecular Weight

448.6 g/mol

IUPAC Name

6-amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-thiophen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H28N4O2S/c1-24(2,3)15-10-13(11-16(21(15)30)25(4,5)6)18-14(12-26)22(27)31-23-19(18)20(28-29-23)17-8-7-9-32-17/h7-11,18,30H,27H2,1-6H3,(H,28,29)

InChI Key

QAJPAXDTYTVQTC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2C(=C(OC3=NNC(=C23)C4=CC=CS4)N)C#N

Origin of Product

United States

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